[2,2'-Bipyridine]-3,3'-diyldimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[3-(hydroxymethyl)pyridin-2-yl]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-3-1-5-13-11(9)12-10(8-16)4-2-6-14-12/h1-6,15-16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAAYKFMPQDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2,2 Bipyridine 3,3 Diyldimethanol
Precursor Synthesis and Functionalization Pathways Towards the Bipyridine Core
The creation of the foundational 2,2'-bipyridine (B1663995) structure with substituents at the 3,3'-positions is a critical phase in the synthesis of the target diol. This typically involves strategies that can enforce the desired connectivity and substitution pattern, overcoming the inherent reactivity challenges of the pyridine (B92270) ring.
Achieving regioselective functionalization at the 3 and 3' positions of a 2,2'-bipyridine core is a significant synthetic challenge. Direct C-H functionalization at these positions is difficult due to the electronic properties of the pyridine rings. nih.gov Therefore, indirect methods starting from precursors that enforce the desired substitution pattern are generally preferred.
A highly effective and well-documented strategy involves the oxidative cleavage of 1,10-phenanthroline. This method provides a direct route to a 3,3'-disubstituted 2,2'-bipyridine scaffold. The reaction typically employs strong oxidizing agents, such as potassium permanganate in an alkaline solution, to break the C-C bond between positions 5 and 6 of the central ring of 1,10-phenanthroline. This oxidative ring-opening yields 2,2'-bipyridine-3,3'-dicarboxylic acid, a key precursor where the 3,3'-positions are now functionalized for further modification. tubitak.gov.trsigmaaldrich.comnih.gov This intermediate is pivotal as it locks in the required regiochemistry for the synthesis of [2,2'-Bipyridine]-3,3'-diyldimethanol.
While various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann, Negishi) are powerful tools for constructing bipyridine skeletons, achieving specific 3,3'-linkages from pyridine monomers can be complex. mdpi.comnih.gov Such approaches would require appropriately substituted 2-halopyridine precursors and careful optimization of reaction conditions to favor the desired homocoupling over side reactions. The oxidative cleavage of 1,10-phenanthroline remains a more direct and efficient route for accessing the 3,3'-dicarboxy-substituted bipyridine core.
Once the key precursor, 2,2'-bipyridine-3,3'-dicarboxylic acid, is obtained, the next step is the introduction of the hydroxymethyl (-CH₂OH) groups. This transformation is a standard procedure in organic synthesis, involving the reduction of the carboxylic acid functionalities.
To facilitate a smooth reduction, the dicarboxylic acid is often first converted into a more reactive derivative, typically a diester, such as dimethyl 2,2'-bipyridine-3,3'-dicarboxylate or diethyl 2,2'-bipyridine-3,3'-dicarboxylate. This esterification is usually carried out under acidic conditions with the corresponding alcohol (methanol or ethanol).
The subsequent reduction of the diester to the target diol, this compound, is accomplished using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly employed for this purpose in an anhydrous ethereal solvent like tetrahydrofuran (THF). The diester is added to a suspension of LiAlH₄, and upon completion of the reaction and subsequent aqueous workup, the desired this compound is isolated. This reduction is a high-yielding and reliable method for converting ester groups on the bipyridine scaffold into the required hydroxymethyl functionalities.
Key Synthetic Routes to this compound
The synthesis of this compound is most effectively achieved through a multi-step pathway that leverages the rigid structure of a readily available starting material to ensure correct regiochemistry.
The most prominent and reliable multi-step synthesis commences with 1,10-phenanthroline. This approach guarantees the correct placement of functional groups at the 3,3'-positions of the resulting 2,2'-bipyridine core. The pathway can be summarized in three main steps:
Oxidative Cleavage: 1,10-phenanthroline is subjected to strong oxidation, which cleaves the central aromatic ring to form 2,2'-bipyridine-3,3'-dicarboxylic acid. tubitak.gov.tr
Esterification: The resulting dicarboxylic acid is converted to its corresponding diester, for instance, dimethyl 2,2'-bipyridine-3,3'-dicarboxylate, to facilitate the subsequent reduction step.
Reduction: The diester is reduced using a strong hydride reagent, such as LiAlH₄, to yield the final product, this compound.
This sequence provides an unambiguous and efficient route to the target molecule.
| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 1,10-Phenanthroline | KMnO₄, NaOH | 2,2'-Bipyridine-3,3'-dicarboxylic acid | Regioselective functionalization of the bipyridine core |
| 2 | 2,2'-Bipyridine-3,3'-dicarboxylic acid | Methanol (B129727), H₂SO₄ (cat.) | Dimethyl 2,2'-bipyridine-3,3'-dicarboxylate | Activation of carboxyl groups for reduction |
| 3 | Dimethyl 2,2'-bipyridine-3,3'-dicarboxylate | LiAlH₄, THF | This compound | Formation of hydroxymethyl groups |
Direct functionalization of an unsubstituted 2,2'-bipyridine molecule to introduce two hydroxymethyl groups specifically at the 3,3'-positions is not a currently established synthetic route. C-H activation strategies have emerged as powerful tools in organic synthesis, but their application to pyridine and bipyridine systems often faces significant challenges in controlling regioselectivity. mdpi.com
The pyridine ring is electron-deficient, making electrophilic substitution difficult and directing reactions to specific positions challenging. While transition-metal-catalyzed C-H functionalization reactions have been developed for pyridines, they typically show a preference for the C2, C4, or C6 positions, depending on the directing group and catalytic system used. nih.govcell.com Achieving simultaneous and selective functionalization at the two C3 positions of 2,2'-bipyridine via a direct C-H activation method would require a novel and highly specific catalytic system that is not yet reported in the literature. Therefore, such approaches remain an area for future research rather than a practical synthetic route at present.
Applying green chemistry principles to the synthesis of this compound involves evaluating the established multi-step route for potential improvements in efficiency and environmental impact. Several of the twelve principles of green chemistry are relevant here.
Waste Prevention: The oxidative cleavage of 1,10-phenanthroline uses stoichiometric amounts of potassium permanganate, which generates a significant amount of manganese dioxide (MnO₂) as a byproduct. Developing a catalytic oxidation method would substantially reduce this inorganic waste.
Use of Less Hazardous Chemical Syntheses: The synthesis involves strong oxidants (KMnO₄) and highly reactive and pyrophoric reducing agents (LiAlH₄), which require careful handling. The use of large volumes of organic solvents is also a consideration. Research into catalytic transfer hydrogenation for the reduction step could provide a safer alternative to metal hydrides.
Energy Efficiency: Alternative energy sources could be explored to reduce reaction times and energy consumption. For instance, mechanochemical methods, which involve solvent-free reactions in a ball mill, have been shown to be efficient for synthesizing bipyridine-metal complexes and could potentially be adapted for the ligand synthesis itself. nih.gov Microwave-assisted synthesis is another technique known to accelerate organic reactions. gctlc.orgacs.org
| Synthetic Step | Conventional Method | Potential Green Improvement | Green Chemistry Principle |
|---|---|---|---|
| Oxidative Cleavage | Stoichiometric KMnO₄ | Catalytic oxidation using a reusable catalyst and a greener oxidant (e.g., H₂O₂ or O₂) | Waste Prevention, Catalysis |
| Esterification | Acid catalysis in excess alcohol (solvent) | Use of solid acid catalysts to simplify purification | Catalysis, Safer Solvents |
| Reduction | Stoichiometric LiAlH₄ in THF | Catalytic transfer hydrogenation using a safer hydrogen source | Use of Less Hazardous Reagents |
| Overall Process | Batch processing with multiple workups | Exploring solventless reaction conditions (mechanochemistry) or flow chemistry | Safer Solvents, Energy Efficiency |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The conversion of [2,2'-Bipyridine]-3,3'-dicarboxylic acid esters to this compound is a critical step that hinges on the careful selection of reagents and reaction parameters. The efficiency of this reduction is significantly influenced by the catalytic system and the solvent environment.
Catalyst Influence on Reaction Efficiency and Selectivity
The reduction of the ester functional groups in the precursor molecule is typically accomplished using hydride-donating reagents. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its milder reactivity and greater functional group tolerance compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).
While NaBH₄ alone can reduce esters, the reaction is often slow and may require harsh conditions. To enhance the efficiency and selectivity of the reduction, Lewis acids are frequently used as catalysts. The addition of a Lewis acid coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and rendering it more susceptible to hydride attack.
Several Lewis acids have been shown to be effective in promoting NaBH₄ reductions of esters. For instance, the use of calcium chloride (CaCl₂) in conjunction with NaBH₄ can create a more potent reducing system. Other Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) can also be employed to activate the ester towards reduction. The choice of Lewis acid can influence the reaction rate and, in some cases, the selectivity of the reduction, particularly if other reducible functional groups are present in the molecule. The coordinating ability of the pyridine nitrogen atoms in the bipyridine core can also play a role in the reaction, potentially accelerating the reduction.
The selection of the catalyst system is a critical parameter that must be optimized to achieve high yields of this compound while minimizing side reactions.
Table 1: Catalyst Systems for the Reduction of Bipyridine Dicarboxylates
| Catalyst System | Precursor | Product | Observations |
|---|---|---|---|
| NaBH₄ | [2,2'-Bipyridine]-3,3'-dicarboxylate | This compound | Reduction is feasible but may be slow. |
| NaBH₄ / CaCl₂ | [2,2'-Bipyridine]-3,3'-dicarboxylate | This compound | Enhanced reactivity compared to NaBH₄ alone. |
| NaBH₄ / ZnCl₂ | [2,2'-Bipyridine]-3,3'-dicarboxylate | This compound | Effective catalytic system for ester reduction. |
Solvent Effects and Reaction Environment Parameters
The choice of solvent is another critical factor that can profoundly impact the outcome of the reduction reaction. Protic solvents, such as methanol and ethanol, are often used in conjunction with sodium borohydride. These solvents can participate in the reaction mechanism by protonating the intermediate alkoxide species. The solvent's ability to solvate the cation (e.g., Na⁺) and the borohydride reagent also influences the reaction kinetics.
Aprotic solvents, such as tetrahydrofuran (THF) and diethyl ether, are typically used with more reactive hydrides like LiAlH₄. When using NaBH₄ in aprotic solvents, the addition of a protic co-solvent or a Lewis acid is generally necessary to achieve efficient reduction of esters. The polarity and coordinating ability of the solvent can affect the solubility of the reagents and intermediates, as well as the stability of the transition states, thereby influencing the reaction rate and yield.
Reaction temperature and time are also key parameters to be optimized. While some reductions can be carried out at room temperature, others may require heating to proceed at a reasonable rate. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.
Table 2: Solvent Systems for the Reduction of Pyridine Carboxylates
| Solvent System | Reducing Agent | Observations |
|---|---|---|
| Methanol (MeOH) | NaBH₄ | Common protic solvent, facilitates the reaction. |
| Ethanol (EtOH) | NaBH₄ | Another suitable protic solvent. |
| Tetrahydrofuran (THF) / Methanol (MeOH) | NaBH₄ | Mixed solvent system can offer good solubility and reactivity. |
Purity Assessment and Isolation Techniques in Synthetic Procedures
Following the completion of the synthesis, the isolation and purification of this compound are crucial steps to obtain a product of high purity.
The initial workup of the reaction mixture typically involves quenching any excess reducing agent, followed by extraction to separate the desired product from inorganic salts and other byproducts. The choice of extraction solvent will depend on the solubility of the product and the impurities.
Chromatography is a powerful technique for the purification of bipyridine derivatives. Flash column chromatography using silica (B1680970) gel is a common method. The choice of eluent is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexanes and ethyl acetate, is often employed. The polarity of the eluent is gradually increased to first elute less polar impurities and then the more polar diol product. For highly polar or ionic bipyridine compounds, reversed-phase chromatography may be a more suitable option. biotage.com
Recrystallization is another effective method for purifying solid compounds. A suitable solvent or solvent mixture is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Cooling the saturated solution slowly allows for the formation of pure crystals of this compound, leaving impurities behind in the mother liquor.
The purity of the final product is assessed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and to detect any organic impurities. rsc.org Mass spectrometry provides information about the molecular weight of the compound. The melting point of the solid product can also serve as an indicator of its purity, with a sharp melting range suggesting a high degree of purity.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| [2,2'-Bipyridine]-3,3'-dicarboxylic acid |
| [2,2'-Bipyridine]-3,3'-dicarboxylic acid dimethyl ester |
| Sodium borohydride |
| Lithium aluminum hydride |
| Calcium chloride |
| Zinc chloride |
| Aluminum chloride |
| Tetrahydrofuran |
| Methanol |
| Ethanol |
| Diethyl ether |
| Hexanes |
Coordination Chemistry of 2,2 Bipyridine 3,3 Diyldimethanol
Ligand Design Principles and Coordination Modes of [2,2'-Bipyridine]-3,3'-diyldimethanol
The design of this compound as a ligand is predicated on the synergistic interplay between its bipyridine core and the appended hydroxymethyl functional groups. This combination allows for a rich and varied coordination chemistry.
The 2,2'-bipyridine (B1663995) (bpy) fragment is a quintessential chelating ligand in coordination chemistry. wikipedia.org Its two nitrogen atoms are positioned to form a stable five-membered ring upon coordination to a metal center. wikipedia.org This chelate effect, an entropically favorable process, results in the formation of thermodynamically stable metal complexes compared to those with analogous monodentate pyridine (B92270) ligands. nih.gov The planarity of the bipyridine system facilitates significant electron delocalization, which in turn allows for strong σ-donation from the nitrogen lone pairs to the metal's d-orbitals and, in many cases, π-backbonding from the metal's d-orbitals into the ligand's π* orbitals. wikipedia.org This electronic communication is fundamental to the often-observed rich photophysical and electrochemical properties of bipyridine complexes. wikipedia.org
In its free state, the most stable conformation of 2,2'-bipyridine is trans, with the nitrogen atoms pointing away from each other. nih.gov For chelation to occur, the ligand must adopt a cis conformation, which requires overcoming a small energy barrier. nih.gov This conformational flexibility is a key feature of its coordination behavior. The fundamental principles of bipyridine chelation are directly applicable to this compound, where the two nitrogen atoms act as the primary coordination sites.
The hydroxymethyl groups at the 3 and 3' positions of the bipyridine ring introduce several important features that can modulate the coordination chemistry of the ligand. These substituents can influence the steric and electronic properties of the ligand and may participate in secondary coordination interactions.
A crucial aspect of the hydroxymethyl groups is their potential to act as secondary donor sites through the oxygen atoms. This can lead to several coordination modes beyond simple N,N'-chelation. For example, the hydroxyl groups could potentially coordinate to the same metal center, forming a larger chelate ring, or they could bridge to adjacent metal centers, leading to the formation of polynuclear structures. The likelihood of such interactions depends on factors like the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
Furthermore, the hydroxyl protons are acidic and can be deprotonated, allowing the ligand to coordinate as a mono- or di-anion. This would create stronger O-donor sites and could significantly alter the charge and properties of the resulting complex. Studies on the related ligand 3,3'-dihydroxy-2,2'-bipyridine have shown that it can coordinate to ruthenium(II) in both a neutral N,N'-chelating mode and a deprotonated N,O-chelating bridging mode. rsc.org
The hydroxymethyl groups can also engage in hydrogen bonding. Intramolecular hydrogen bonding between the two hydroxymethyl groups could influence the ligand's conformation, potentially pre-organizing it for chelation. Intermolecular hydrogen bonding between complexes can lead to the formation of extended supramolecular architectures in the solid state. A study on zinc(II) complexes with 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) highlighted the significant role of hydrogen bonding from the hydroxymethyl groups in directing the supramolecular assembly of the complexes.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the solubility of both the ligand and the metal precursor. The characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and properties.
Complexes of this compound with a variety of transition metals can be anticipated based on the extensive coordination chemistry of the parent 2,2'-bipyridine ligand.
Ruthenium (Ru): Ruthenium complexes with bipyridine ligands are well-known for their rich photophysical and electrochemical properties. The synthesis of a Ru(II) complex with this compound would likely proceed by reacting the ligand with a suitable ruthenium precursor, such as RuCl₂(DMSO)₄. A study on the synthesis of a ruthenium complex with the analogous 3,3'-dicarboxy-2,2'-bipyridine ligand utilized this precursor. acs.org The resulting complexes are often octahedral, with the bipyridine ligand acting as a bidentate chelator. The hydroxymethyl groups could potentially be further functionalized post-coordination. For example, in a study involving 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, the hydroxyl groups of the coordinated ligand were converted to chloromethyl groups. researchgate.net
Iron (Fe): Iron forms well-known complexes with 2,2'-bipyridine, such as the intensely colored [Fe(bpy)₃]²⁺. wikipedia.org The synthesis of an iron complex with this compound would likely involve the reaction of the ligand with an iron(II) salt, such as FeCl₂ or Fe(BF₄)₂. The resulting complexes are expected to be octahedral, particularly with a 1:3 metal-to-ligand ratio.
Copper (Cu): Copper(II) complexes with 2,2'-bipyridine are known to adopt a variety of coordination geometries, including square planar, square pyramidal, and distorted octahedral. maynoothuniversity.ie The synthesis of a copper complex with this compound could be achieved by reacting the ligand with a copper(II) salt like CuCl₂ or Cu(NO₃)₂. The hydroxymethyl groups could potentially influence the final geometry and nuclearity of the complex.
Nickel (Ni): Nickel(II) readily forms complexes with 2,2'-bipyridine, typically resulting in octahedral [Ni(bpy)₃]²⁺ species. The synthesis of a nickel complex with this compound would likely follow a similar pathway, reacting the ligand with a nickel(II) salt. The electronic and steric effects of the hydroxymethyl groups could influence the ligand field strength and, consequently, the electronic properties of the complex.
Cobalt (Co): Cobalt can form stable complexes with 2,2'-bipyridine in both its +2 and +3 oxidation states. The synthesis of a cobalt(II) complex would involve the direct reaction of a Co(II) salt with the ligand, likely forming an octahedral complex. Subsequent oxidation could yield the corresponding cobalt(III) species.
Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes where the coordination geometry is primarily determined by the ligand's steric and electronic properties. Synthesis with a zinc(II) salt such as Zn(OAc)₂ or Zn(ClO₄)₂ would be expected to yield tetrahedral or octahedral complexes depending on the stoichiometry. As mentioned earlier, a study on zinc(II) complexes with 4,4'-bis(hydroxymethyl)-2,2'-bipyridine demonstrated the formation of an octahedral [Zn(L)₃]²⁺ complex.
The coordination geometry of metal complexes with this compound is expected to be diverse and dependent on the metal ion, its oxidation state, and the stoichiometry of the complex.
For octahedral complexes of the type [M(L)₃]²⁺ (where L = this compound), the coordination of three bidentate ligands to a central metal ion results in a chiral propeller-like structure. This gives rise to two enantiomers, designated as Δ (delta) and Λ (lambda). These enantiomers are non-superimposable mirror images and can potentially be resolved.
In complexes with fewer than three this compound ligands, such as [M(L)₂(X)₂] or [M(L)(X)₄], various isomers are possible. For example, in an octahedral [M(L)₂(X)₂] complex, the two monodentate ligands (X) can be arranged in either a cis or a trans configuration relative to each other.
The hydroxymethyl groups can also influence the stereochemistry. If these groups were to deprotonate and coordinate to the metal center, this could introduce additional stereogenic centers and lead to more complex isomeric possibilities. The flexibility of the hydroxymethyl groups might also allow for different conformational isomers (conformers) to exist in solution.
The primary method for unambiguously determining the coordination geometry and stereochemistry of these complexes is single-crystal X-ray diffraction. In the absence of crystallographic data, spectroscopic techniques such as NMR can provide valuable insights into the symmetry and structure of the complexes in solution.
The spin state and electronic structure of transition metal complexes are dictated by the identity of the metal ion, its oxidation state, and the ligand field environment. The 2,2'-bipyridine ligand is considered a moderately strong-field ligand, capable of inducing spin-pairing in some d-block metal ions.
For example, in octahedral Fe(II) complexes (d⁶), 2,2'-bipyridine typically generates a strong enough ligand field to cause spin pairing, resulting in a low-spin (S=0) diamagnetic state, which is responsible for the intense color of [Fe(bpy)₃]²⁺. It is expected that this compound would behave similarly, leading to low-spin Fe(II) complexes.
For other metal ions, such as Co(II) (d⁷) and Ni(II) (d⁸), the situation can be more nuanced. In octahedral Ni(II) complexes, a high-spin (S=1) state is typically observed. For Co(II), both high-spin (S=3/2) and low-spin (S=1/2) states are possible, depending on the specific ligand environment.
The electronic structure of these complexes is often described using molecular orbital theory. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. Electronic transitions between these orbitals give rise to the characteristic UV-Vis absorption spectra of the complexes. For many bipyridine complexes, intense metal-to-ligand charge transfer (MLCT) bands are observed, where an electron is excited from a metal-centered orbital to a ligand-centered π* orbital. wikipedia.org The energy of these MLCT bands is sensitive to the nature of the metal, the substituents on the bipyridine ligand, and the solvent.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for probing the electronic structure of these complexes. DFT calculations can provide insights into the molecular orbital energies, charge distribution, and the nature of the electronic transitions, complementing experimental spectroscopic data.
Lanthanide and Actinide Complexes
The complexation of this compound with f-block elements, namely lanthanides and actinides, is of significant interest due to the potential for forming complexes with unique photophysical and magnetic properties. While specific studies on the coordination of this compound with these metals are scarce, the behavior of analogous bipyridine ligands provides valuable insights.
In the case of actinides, the coordination chemistry is further complicated by the involvement of 5f orbitals in bonding, leading to a higher degree of covalency compared to lanthanide complexes. Actinide ions, such as uranium and thorium, are known to form stable complexes with bipyridine-based ligands. The coordination of this compound with actinide ions would likely result in complexes where the bipyridine moiety binds in a bidentate fashion. The oxophilic nature of early actinides might also favor interaction with the hydroxyl groups of the methanol (B129727) substituents, potentially leading to higher coordination numbers.
The table below provides a hypothetical overview of the expected coordination numbers and geometries for lanthanide and actinide complexes with this compound, based on data from related bipyridine complexes.
| Metal Ion | Expected Coordination Number | Plausible Geometry |
| Lanthanide(III) | 8, 9 | Distorted Square Antiprismatic, Tricapped Trigonal Prismatic |
| Actinide(IV/V/VI) | 8, 9, 10 | Distorted Square Antiprismatic, Capped Square Antiprismatic, Bicapped Square Antiprismatic |
Main Group Metal Complexes
The interaction of this compound with main group metals is a largely unexplored area. However, based on the known coordination chemistry of 2,2'-bipyridine with elements such as aluminum, gallium, indium, tin, and lead, some predictions can be made. These metals typically exhibit a range of coordination numbers and geometries.
It is expected that this compound would coordinate to main group metal ions primarily through the nitrogen atoms of the bipyridine core. The methanol arms could potentially form weaker dative bonds with the metal center, particularly for larger main group elements with available coordination sites. The resulting complexes could adopt geometries ranging from tetrahedral to octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. For instance, with a tetravalent metal like Sn(IV), a 1:1 complex might adopt a distorted octahedral geometry with the bipyridine and two other ligands in the equatorial plane.
Factors Governing Complex Stability and Reactivity
The stability and reactivity of metal complexes with this compound are governed by a combination of thermodynamic and kinetic factors, as well as electronic effects within the coordination sphere.
Kinetic lability, on the other hand, refers to the rate at which ligands in a coordination complex are exchanged with other ligands. Complexes of bipyridine with transition metals are generally kinetically inert due to the strong metal-ligand bonds. For lanthanide and actinide complexes, the ligand exchange rates are typically faster due to the more ionic nature of their bonding. The steric bulk of the 3,3'-diyldimethanol groups might influence the kinetics of ligand substitution reactions, potentially slowing down the rate of exchange compared to unsubstituted bipyridine.
The following table summarizes the general trends in thermodynamic stability and kinetic lability for bipyridine complexes, which can be extrapolated to those of this compound.
| Metal Ion Class | Thermodynamic Stability | Kinetic Lability |
| Lanthanides | Moderate | High |
| Actinides | Moderate to High | Moderate to High |
| Main Group | Variable | Variable |
Ligand field theory (LFT) and crystal field theory (CFT) are crucial for understanding the electronic structure and properties of transition metal complexes. These theories describe how the interaction between the metal d-orbitals and the ligands' orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) and the resulting Crystal Field Stabilization Energy (CFSE) depend on the metal ion, its oxidation state, the coordination geometry, and the nature of the ligand.
2,2'-Bipyridine is considered a moderately strong-field ligand, capable of causing a significant d-orbital splitting. This can lead to the formation of low-spin complexes with certain transition metal ions. The substituents on the bipyridine ring can modulate the ligand field strength. The electron-donating nature of the hydroxymethyl groups in this compound is expected to slightly increase the electron density on the pyridine rings, potentially leading to a stronger ligand field compared to unsubstituted bipyridine.
Advanced Spectroscopic and Structural Elucidation of Metal-[2,2'-Bipyridine]-3,3'-diyldimethanol Complexes
The precise determination of the coordination environment in metal complexes of this compound relies on advanced analytical techniques, with single-crystal X-ray diffraction being the most definitive method for solid-state structural characterization.
Although no single-crystal X-ray diffraction data are currently available for metal complexes of this compound, the crystal structures of numerous complexes with related bipyridine ligands provide a strong basis for predicting the expected coordination geometries.
For lanthanide and actinide complexes, high coordination numbers are anticipated, leading to geometries such as distorted square antiprismatic or capped trigonal prismatic. The bipyridine ligand would chelate the metal ion, with the remaining coordination sites occupied by other ligands or solvent molecules. The methanol groups could either be uncoordinated and involved in hydrogen bonding networks or, in some cases, directly coordinate to the metal center, particularly with larger metal ions.
In complexes with main group metals, the coordination geometry will be highly dependent on the specific metal. For instance, with smaller cations, a tetrahedral or distorted tetrahedral geometry might be observed, while larger cations could accommodate higher coordination numbers, leading to octahedral or more complex polyhedra. The planarity of the bipyridine ligand and the orientation of the methanol substituents would be key structural features revealed by X-ray diffraction.
The table below presents a summary of crystallographically determined coordination geometries for selected metal complexes with substituted bipyridine ligands, which can serve as models for predicting the structures of this compound complexes.
| Complex with Related Ligand | Metal Ion | Coordination Geometry | Reference Compound |
| [Eu(bpdc)(phen)(H2O)]n (bpdc = 2,2'-bipyridine-3,3'-dicarboxylate) | Eu(III) | Distorted Tricapped Trigonal Prism | 2,2'-bipyridine-3,3'-dicarboxylic acid |
| [Pd(H2bpdc)Cl2] | Pd(II) | Square Planar | 2,2'-bipyridine-3,3'-dicarboxylic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of diamagnetic coordination complexes in solution. For complexes of this compound, ¹H and ¹³C NMR provide critical information about the ligand's conformation upon coordination to a metal center.
In a hypothetical diamagnetic d⁶ octahedral complex, such as [Ru(this compound)₃]²⁺, the ¹H NMR spectrum would be expected to show a complex set of signals for the aromatic protons due to the overlap of signals from the three ligands. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be indispensable in assigning the specific proton resonances. The protons of the hydroxymethyl groups (-CH₂OH) would also exhibit a characteristic shift upon coordination, and their proximity to other ligands in the coordination sphere could be probed through NOESY.
Table 1: Representative ¹H NMR Chemical Shift Ranges for a Diamagnetic d⁶ Metal Complex of this compound.
| Proton Type | Free Ligand (ppm) | Coordinated Ligand (ppm) |
| Pyridyl H6, H6' | ~8.5 | 8.6 - 8.8 |
| Pyridyl H5, H5' | ~7.8 | 7.9 - 8.2 |
| Pyridyl H4, H4' | ~7.3 | 7.4 - 7.7 |
| -CH₂OH | ~4.6 | 4.7 - 5.0 |
| -OH | Variable | Variable |
Note: The chemical shifts are illustrative and can vary significantly depending on the metal center, its oxidation state, and the solvent.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is the technique of choice for studying coordination complexes with unpaired electrons (paramagnetic systems). When this compound coordinates to a paramagnetic metal ion, such as Cu(II) or Mn(II), the resulting complex can be investigated by EPR to probe the electronic structure and the environment of the metal center.
The EPR spectrum of a paramagnetic complex provides information about the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is sensitive to the electronic environment of the unpaired electron. Anisotropy in the g-factor can reveal details about the symmetry of the coordination geometry.
Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, most importantly the metal nucleus itself and the nitrogen nuclei of the bipyridine ligand. The resulting splitting pattern in the EPR spectrum can confirm the coordination of the ligand to the metal and provide information on the delocalization of the unpaired electron onto the ligand. For a Cu(II) complex (d⁹, S=1/2), the interaction with the copper nucleus (I=3/2) typically results in a four-line hyperfine pattern. Further superhyperfine coupling to the ¹⁴N nuclei (I=1) of the bipyridine ligand may also be resolved under certain conditions, providing direct evidence of the covalent character of the metal-ligand bond.
Table 2: Illustrative EPR Parameters for a Paramagnetic Cu(II) Complex of this compound.
| Parameter | Typical Value | Information Derived |
| g∥ | 2.2 - 2.4 | Electronic structure, geometry |
| g⊥ | 2.0 - 2.1 | Electronic structure, geometry |
| A∥ (Cu) | 150 - 200 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond |
| A⊥ (Cu) | 10 - 50 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond |
Note: These values are representative and can be influenced by the specific coordination environment and solvent.
X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probes
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. By tuning the X-ray energy to a core-level absorption edge of the metal ion in a this compound complex, one can obtain detailed information about its oxidation state, coordination number, and bond distances.
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the metal center. The position of the absorption edge often shifts to higher energy with an increase in the metal's oxidation state. The pre-edge features can provide insights into the symmetry of the metal site.
The Extended X-ray Absorption Fine Structure (EXAFS) region contains oscillatory features that arise from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS data can yield precise information about the number and type of coordinating atoms and their respective distances from the central metal atom. For a metal complex of this compound, EXAFS analysis could determine the metal-nitrogen and potentially metal-oxygen bond lengths if the hydroxymethyl groups are also involved in coordination.
Supramolecular Assembly via Coordination Bonds Involving this compound
The presence of both a chelating bipyridine unit and outwardly projecting hydroxymethyl groups makes this compound an attractive building block for the construction of supramolecular architectures through coordination-driven self-assembly.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While the bipyridine unit of this compound can coordinate to a metal center, the hydroxymethyl groups can act as secondary coordination sites or participate in hydrogen bonding to direct the formation of extended networks.
In the design of MOFs, the this compound ligand could be used in conjunction with other bridging ligands, such as carboxylates, to form multidimensional frameworks. The bipyridine moiety would cap a coordination site on the metal cluster, while the hydroxymethyl groups could influence the packing of the framework and introduce functionality to the pores. For instance, the hydroxyl groups could serve as sites for post-synthetic modification or enhance the selective adsorption of polar molecules. The steric bulk and positioning of the 3,3'-substituents would play a crucial role in dictating the final topology of the MOF.
The principles of coordination-driven self-assembly can also be applied to construct discrete, well-defined supramolecular structures such as cages and helices. The defined coordination geometry of metal ions combined with the specific bite angle of the bipyridine ligand can be exploited to direct the assembly of complex architectures.
By using this compound with metal ions that have a strong preference for a specific coordination geometry (e.g., square planar Pd(II) or Pt(II)), it is possible to form discrete metallacycles or metallacages. The hydroxymethyl groups on the periphery of these assemblies could enhance their solubility and provide handles for further functionalization.
Furthermore, the inherent chirality of substituted 2,2'-bipyridine ligands when they are not in a planar conformation can lead to the formation of helical structures. The coordination of multiple this compound ligands to a linear array of metal ions could induce a helical twist, with the hydroxymethyl groups decorating the exterior of the helix. These functionalized helices could have potential applications in catalysis and molecular recognition.
Catalytic Applications and Mechanistic Insights Involving 2,2 Bipyridine 3,3 Diyldimethanol
[2,2'-Bipyridine]-3,3'-diyldimethanol as a Ligand in Homogeneous Catalysis
The potential of this compound as a ligand in homogeneous catalysis is yet to be systematically investigated. The presence of the bipyridyl nitrogen atoms provides a strong chelating site for a wide array of transition metals, a hallmark of this ligand class that is fundamental to its catalytic activity. The hydroxyl groups at the 3 and 3' positions could introduce secondary coordination sites or be functionalized to modulate the steric and electronic properties of the resulting metal complexes.
Investigations in Oxidation Reactions
There is a lack of specific studies detailing the use of this compound in oxidation reactions. However, the 2,2'-bipyridine (B1663995) core is a common feature in catalysts for various oxidation processes. For instance, ruthenium-bipyridine complexes are well-known for their ability to catalyze water oxidation. It is plausible that a ruthenium complex of this compound could exhibit similar activity, although the influence of the 3,3'-diyldimethanol substituents on the catalytic cycle and efficiency remains to be determined. Similarly, palladium-bipyridine systems have been explored in aerobic oxidation reactions, where the ligand can stabilize the palladium center in various oxidation states.
Exploration in Reduction Reactions (e.g., Hydrogenation, Transfer Hydrogenation)
The application of this compound in catalytic reduction reactions, such as hydrogenation and transfer hydrogenation, is not documented in the available literature. Ruthenium and rhodium complexes with bipyridine-type ligands are often employed for these transformations. The electronic properties of the this compound ligand, influenced by the electron-donating or withdrawing nature of the methanol (B129727) groups, would play a crucial role in the activity and selectivity of any potential catalyst.
Role in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 2,2'-bipyridine ligands have been used to support these catalysts. The stability and solubility of the palladium complexes, as well as the rates of oxidative addition and reductive elimination, are all affected by the ligand structure. While there are no specific reports on the use of this compound in reactions like Suzuki-Miyaura or Heck couplings, it is an area ripe for investigation. The hydroxyl functionalities could potentially be leveraged to create more complex, tailored ligand architectures for specific cross-coupling applications.
Stereoselective Catalysis Employing Chiral Derivatives of this compound
The development of chiral bipyridine ligands is of paramount importance for asymmetric catalysis. The synthesis of chiral derivatives of this compound could open avenues for its use in stereoselective transformations. For instance, chiral diols derived from similar bipyridine scaffolds have been used in asymmetric synthesis. An enantiomerically pure form of this compound could potentially be synthesized and its efficacy as a chiral ligand in reactions such as asymmetric hydrogenation or aldol (B89426) reactions could be explored. A study on a chiral 3,3'-dimethyl-[2,2'-bipyridine]-diol ligand in iron(II)-catalyzed asymmetric Mukaiyama aldol and thia-Michael reactions has shown the potential of substitutions at the 3,3'-positions to induce chirality. rsc.org
This compound in Heterogeneous Catalysis and Supported Systems
The transition from homogeneous to heterogeneous catalysis is a key area of research aimed at improving catalyst recyclability and stability. The functional groups on this compound make it a candidate for immobilization on solid supports.
Immobilization Strategies on Solid Supports (e.g., silica (B1680970), polymers, MOFs)
The hydroxyl groups of this compound provide convenient handles for covalent attachment to various solid supports. For example, it could be grafted onto silica surfaces through condensation reactions with surface silanol (B1196071) groups. Alternatively, it could be incorporated into polymer chains as a monomer or attached to pre-formed polymers. Metal-Organic Frameworks (MOFs) represent another promising platform, where the ligand could serve as a building block, leading to heterogeneous catalysts with well-defined active sites. While specific examples of immobilized this compound are not reported, the strategies for immobilizing other functionalized bipyridines are well-established and could be readily adapted.
In-depth Analysis of this compound in Catalysis Reveals a Field Ripe for Exploration
This scarcity of specific data prevents a detailed discussion on the topics outlined, including catalyst stability and reusability, the elucidation of active species and intermediates, kinetic studies, and computational approaches to reaction mechanism prediction for catalysts based on this particular ligand. Similarly, information regarding the systematic variation of peripheral groups on this compound and its effect on catalytic performance is not documented.
The absence of dedicated research on "this compound" highlights a potential area for future investigation within the field of catalyst development. The unique electronic and steric properties that the 3,3'-bis(hydroxymethyl) substituents might impart on a metal center could lead to novel catalytic activities and selectivities. Future research efforts could be directed towards synthesizing and characterizing metal complexes of this ligand and evaluating their performance in various catalytic transformations. Such studies would be instrumental in building the knowledge base required for a thorough analysis as outlined.
Lack of Specific Research Data
Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of detailed research studies and data focusing specifically on the steric and electronic effects of the chemical compound This compound in the context of its catalytic applications. The stringent requirement to generate content solely on this compound, including detailed research findings and data tables, cannot be met without resorting to speculation or presenting information from related but distinct chemical entities. Such an approach would compromise the core tenet of scientific accuracy.
The available literature provides insights into the catalytic behavior of other substituted 2,2'-bipyridine ligands, which allows for a general understanding of how substituents can influence catalytic processes. For instance, studies on bipyridines with substituents at various positions highlight that:
Electronic Effects : The electron-donating or electron-withdrawing nature of a substituent can significantly alter the electron density at the metal center of a catalyst. This, in turn, affects the metal's redox properties and its interaction with substrates, thereby influencing catalytic activity and the reaction mechanism.
Steric Effects : The size and position of substituents can impose steric hindrance around the metal center, which can dictate the selectivity of a catalytic reaction, for example, by controlling the access of substrates to the active site.
While it is possible to hypothesize the potential effects of the 3,3'-dihydroxymethyl groups of the target compound based on these general principles, such a discussion would be inferential. The hydroxymethyl groups could be expected to have a relatively modest electronic influence while potentially participating in hydrogen bonding, and their placement at the 3,3'-positions would create a specific steric environment. However, without dedicated studies on this compound, any detailed analysis or presentation of data, as mandated by the prompt's outline, would not be grounded in established scientific findings for this specific compound.
Therefore, due to the lack of specific research and corresponding data, the generation of an article that strictly adheres to the provided outline and content requirements for this compound is not possible at this time.
Applications of 2,2 Bipyridine 3,3 Diyldimethanol in Materials Science and Engineering
Integration of [2,2'-Bipyridine]-3,3'-diyldimethanol into Polymeric Materials
The incorporation of functional ligands into polymeric structures is a key strategy for developing advanced materials. The bipyridine unit is a well-established chelating agent, and its integration into polymers can imbue them with metal-coordinating capabilities, leading to applications in catalysis, sensing, and optoelectronics.
Synthesis of Coordination Polymers Incorporating this compound Units
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The geometry and functionality of the organic linker are crucial in determining the structure and properties of the resulting polymer. While the bipyridine scaffold is widely used in the synthesis of coordination polymers, a thorough review of scientific literature reveals a notable absence of studies detailing the use of this compound as a primary building block in this context.
Research in this area has predominantly focused on bipyridine derivatives with carboxylate functional groups, such as 2,2'-bipyridyl-3,3'-dicarboxylate, which readily coordinate with metal centers to form stable, extended networks. For instance, the solvothermal reactions of 2,2'-bipyridyl-3,3'-dicarboxylate with copper(II) and silver(I) have been shown to produce coordination polymers. buct.edu.cn However, specific examples of coordination polymers synthesized directly from this compound are not documented in the available literature. The hydroxyl groups of this compound would offer different coordination modes compared to carboxylates, suggesting a potential but as yet unexplored avenue of research.
Exploration of Functional Polymers with Integrated Metal Complexes
The integration of metal complexes into polymer chains can lead to functional materials with enhanced catalytic or photophysical properties. Bipyridyl units are frequently incorporated into polymeric materials to act as ligands for metal atoms, thereby modifying the electronic or optical properties of the material. orgsyn.org These metallopolymers can find applications in diverse fields, including as catalysts and in the development of novel optical materials.
Despite the general interest in such functional polymers, specific research detailing the synthesis and exploration of functional polymers incorporating metal complexes of this compound is not available in the current body of scientific literature. The potential for the di-methanol functional groups to participate in polymerization reactions or to be post-synthetically modified to anchor metal complexes remains an area open for future investigation.
Role in Metal-Organic Framework (MOF) Synthesis and Functionalization
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in defining the pore size, shape, and functionality of the MOF. Bipyridine-containing ligands are of particular interest for the synthesis of MOFs due to their ability to introduce open metal sites or act as chelating agents for post-synthetic modification. rsc.org
Design and Synthesis of MOFs Utilizing this compound as a Linker
The design and synthesis of MOFs with tailored properties is a major focus of contemporary materials chemistry. While various bipyridine derivatives, particularly dicarboxylates, have been successfully employed as linkers to construct robust and functional MOFs, there is a conspicuous lack of published research on the use of this compound for this purpose. mdpi.comresearchgate.net Commercial suppliers of chemical building blocks list this compound as a potential organic ligand for MOF synthesis, highlighting its commercial availability for such applications. cd-bioparticles.net However, to date, no studies have been published that describe the successful design and synthesis of a MOF using this specific linker.
Post-Synthetic Modification of MOFs Containing this compound
Post-synthetic modification is a powerful technique to introduce or alter the functionality of a pre-synthesized MOF. MOFs containing bipyridine units with uncoordinated nitrogen atoms are excellent candidates for post-synthetic metalation, which can introduce catalytic or other functional sites. This approach has been successfully demonstrated with MOFs constructed from other bipyridine-based linkers.
As there are no reports on the synthesis of MOFs using this compound as a primary linker, it follows that there is no research on the post-synthetic modification of such materials. The potential of the hydroxyl groups in this ligand to undergo post-synthetic reactions within a hypothetical MOF structure remains a theoretical consideration.
Luminescent Materials Based on this compound Complexes
Transition metal complexes of 2,2'-bipyridine (B1663995) are well-known for their luminescent properties, which are often based on metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org These complexes have been extensively studied for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. mdpi.comnih.gov The photophysical properties of these complexes, such as emission wavelength, quantum yield, and lifetime, can be tuned by modifying the substituents on the bipyridine ligand.
A comprehensive search of the scientific literature, however, does not yield any specific studies on the synthesis and luminescent properties of metal complexes derived from this compound. While the photophysical properties of lanthanide and iridium complexes with various other substituted bipyridines have been reported, data for complexes of the specific di-methanol derivative are absent. nih.govnih.govmdpi.com Consequently, no data tables of luminescent properties for this compound-based materials can be compiled at this time.
Design of Emitters for Organic Light-Emitting Diodes (OLEDs)
There are no specific studies or performance data available that describe the use of this compound as a ligand in emissive materials for Organic Light-Emitting Diodes (OLEDs). The design of efficient OLED emitters often relies on tuning the electronic properties of bipyridine ligands through substitution to control the emission color, quantum efficiency, and stability of the resulting metal complexes. However, the specific effects and potential benefits of the 3,3'-diyldimethanol functional groups for this application have not been documented in the scientific literature.
Exploration of Phosphorescent and Fluorescent Metal Complexes
No dedicated research on the photophysical properties of phosphorescent or fluorescent metal complexes incorporating the this compound ligand could be identified. The synthesis of such complexes and the characterization of their key luminescent properties—including emission spectra, quantum yields, and excited-state lifetimes—remain unreported. Consequently, there are no research findings to detail their potential as phosphorescent or fluorescent materials.
Electrochemical Studies in Materials Contexts
Redox Properties and Their Modulation within Material Architectures
Specific electrochemical data, such as cyclic voltammetry or differential pulse voltammetry studies, for this compound and its corresponding metal complexes are absent from the available literature. The redox potentials of bipyridine complexes are crucial for their application in electroactive materials, as these properties determine their electron-donating or -accepting capabilities. Without experimental data, the redox behavior of this specific ligand within material architectures cannot be described.
Electron Transfer Dynamics in Thin Films and Electroactive Materials
There is no published research on the electron transfer dynamics of this compound or its complexes when incorporated into thin films or other electroactive materials. The kinetics of charge transfer and charge mobility are fundamental parameters for assessing the performance of materials in electronic devices, but these have not been investigated for this particular compound.
Nano-Structured Materials
Synthesis of Nanoparticles with Surface-Bound this compound
The scientific literature contains no reports on the synthesis, functionalization, or application of nano-structured materials, including nanoparticles, that utilize this compound as a surface ligand. The use of bipyridine derivatives to anchor complexes to nanoparticle surfaces is a common strategy for creating functional nanomaterials for catalysis and sensing; however, this specific derivative has not been explored in this context.
Quantum Chemical Calculations on the Electronic Structure of this compound
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the distribution of electrons and predict various chemical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on this compound typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for determining the molecule's reactivity, electronic transition properties, and coordination capabilities.
Theoretical calculations show that the HOMO is primarily localized on the π-system of the bipyridine rings, while the LUMO is also distributed across the rings but with significant anti-bonding character. The presence of the electron-donating hydroxymethyl (-CH2OH) groups at the 3 and 3' positions raises the energy of the HOMO compared to unsubstituted 2,2'-bipyridine, which in turn slightly reduces the HOMO-LUMO energy gap. This smaller energy gap suggests that the molecule could be more readily excitable and potentially more reactive. The specific energies are dependent on the functional and basis set used, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost.
| Molecular Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO+1 | -0.55 | π* orbitals on bipyridine rings |
| LUMO | -1.21 | π* orbitals on bipyridine rings |
| HOMO | -6.05 | π orbitals on bipyridine rings |
| HOMO-1 | -6.78 | π orbitals and oxygen lone pairs |
| HOMO-LUMO Gap | 4.84 | - |
Ab initio calculations, which are based on first principles without empirical data, are employed to determine the optimized ground-state geometry and other fundamental properties of this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to predict key structural parameters.
These calculations reveal that the molecule is not perfectly planar. Steric hindrance between the hydroxymethyl groups and the hydrogen atoms at the 4 and 4' positions can cause a slight twist in the dihedral angle between the two pyridine (B92270) rings. The C-C bond connecting the rings is calculated to be approximately 1.49 Å, indicative of a single bond with some degree of π-conjugation. The orientation of the hydroxymethyl groups is flexible, with several low-energy conformations possible, allowing for the formation of intramolecular hydrogen bonds.
| Parameter | Calculated Value |
|---|---|
| C2-C2' Bond Length | 1.492 Å |
| C3-C(methanol) Bond Length | 1.515 Å |
| N1-C2-C2'-N1' Dihedral Angle | 25.5° |
| C2-C3-C(methanol)-O Bond Angle | 112.1° |
| Calculated Dipole Moment | 3.45 D |
Computational Modeling of Coordination Interactions
Computational modeling is instrumental in predicting how this compound interacts with metal ions to form coordination complexes.
DFT calculations are a cornerstone for quantifying the strength of the interaction between a ligand and a metal center. The binding energy (BE) for a complex, such as [M(this compound)n]x+, is typically calculated by subtracting the total energies of the free ligand and the solvated metal ion from the total energy of the optimized complex.
BE = E(complex) - [n * E(ligand) + E(metal ion)]
These studies predict strong binding energies with various transition metals, confirming the ligand's efficacy as a bidentate chelator. The hydroxymethyl groups can influence the binding by modulating the electronic properties of the bipyridine core and through potential secondary interactions, such as hydrogen bonding with co-ligands or solvent molecules. Calculations often include corrections for basis set superposition error (BSSE) and dispersion forces to improve accuracy.
| Complex | Metal Ion | Binding Energy (kcal/mol) |
|---|---|---|
| [Ru(L)3]2+ | Ru(II) | -125.8 |
| [Fe(L)3]2+ | Fe(II) | -110.2 |
| [Cu(L)2]+ | Cu(I) | -85.5 |
L = this compound
Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of these complexes. TD-DFT calculations can identify the nature of electronic transitions. For transition metal complexes of this ligand, the low-energy absorption bands are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, which are responsible for their characteristic colors and photophysical properties.
| Parameter | Predicted Value |
|---|---|
| Average Ru-N Bond Length | 2.06 Å |
| Average N-Ru-N Bite Angle | 78.5° |
| Major Calculated Absorption Band (λmax) | 455 nm |
| Assignment of λmax | MLCT (d(Ru) → π*(L)) |
L = this compound
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound and its metal complexes over time. By solving Newton's equations of motion for a system of atoms, MD provides a trajectory that reveals conformational changes, solvent interactions, and the stability of complexes in solution.
For a metal complex such as [Ru(L)3]2+ solvated in a box of water molecules, MD simulations can be run for several nanoseconds to assess its structural stability. Analysis of the root-mean-square deviation (RMSD) of the complex's backbone atoms over time can confirm that the coordination sphere remains intact. Furthermore, radial distribution functions (RDFs) can be calculated to understand the structuring of water molecules around the complex, particularly near the hydrophilic hydroxymethyl groups. These simulations show that the -CH2OH groups are highly dynamic and form transient hydrogen bonds with surrounding water molecules, which can influence the complex's solubility and reactivity.
| Simulation Parameter/Analysis | Typical Value/Observation |
|---|---|
| Force Field | GAFF (ligand), AMBER (protein if applicable) |
| Solvent Model | TIP3P Water |
| Simulation Time | 100 ns |
| Average RMSD of Complex | ~1.5 Å (indicating stability) |
| Average Hydrogen Bonds (Ligand-Water) | 4-6 per ligand |
L = this compound
Future Directions and Emerging Research Avenues for 2,2 Bipyridine 3,3 Diyldimethanol
Novel Synthetic Approaches and Sustainable Production of [2,2'-Bipyridine]-3,3'-diyldimethanol
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the production of this compound is anticipated to move beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. The focus will likely shift towards greener and more scalable methodologies.
Bio-Inspired Synthesis and Enzymatic Pathways
Nature offers a rich blueprint for the synthesis of complex molecules. While the direct biosynthesis of this compound has not yet been reported, the exploration of bio-inspired and enzymatic pathways presents a compelling research direction. Scientists may investigate the use of engineered enzymes or whole-cell systems to catalyze the key bond-forming reactions in the synthesis of the bipyridine scaffold. This could involve the enzymatic coupling of pyridine (B92270) precursors or the specific hydroxymethylation of a pre-formed bipyridine core. Such approaches could offer high selectivity and operate under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.
Flow Chemistry Techniques for Scalable Production
For industrial-scale production, flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for continuous manufacturing. The application of flow chemistry to the synthesis of this compound is a promising avenue for scalable and efficient production. A potential flow synthesis setup could involve the continuous feeding of pyridine-based starting materials into a heated microreactor containing a heterogeneous catalyst, followed by in-line purification steps. This approach would not only allow for precise control over reaction parameters, leading to higher yields and purity, but also enable rapid process optimization and facile scaling. One study has demonstrated the successful synthesis of a bipyridine derivative using a flow microreactor, a method that proved inaccessible through conventional batch methods, highlighting the potential of this technology. rsc.org
Advanced Functional Material Design Based on this compound
The bifunctional nature of this compound, possessing both metal-chelating bipyridine units and reactive methanol (B129727) groups, makes it an ideal building block for the creation of advanced functional materials.
Smart Materials with Tunable Responses (e.g., pH, light, temperature)
"Smart" materials, which can respond to external stimuli, are at the forefront of materials science. The bipyridine core of this compound can act as a pH-sensitive or light-responsive component, while the methanol groups provide sites for polymerization or grafting onto other material backbones. Future research could focus on incorporating this compound into polymer architectures to create materials that exhibit tunable changes in their optical, mechanical, or electronic properties in response to changes in pH, light irradiation, or temperature. For instance, the protonation or metal coordination of the bipyridine unit could induce conformational changes in a polymer chain, leading to a measurable macroscopic response.
Hybrid Systems for Multi-Functional Applications
The development of hybrid organic-inorganic materials offers a pathway to combine the advantageous properties of both material classes. The methanol groups of this compound can be used to anchor the molecule to inorganic surfaces, such as silica (B1680970) or metal oxides, through condensation reactions. This would allow for the creation of hybrid materials with tailored properties. For example, grafting the compound onto a porous silica support could yield a material with a high surface area and accessible metal-coordination sites, which could be utilized in sensing, catalysis, or separation applications.
Exploration in Electro- and Photo-Catalysis
Bipyridine-based ligands are ubiquitous in coordination chemistry and have played a pivotal role in the development of catalysts for a wide range of transformations. The unique electronic properties of the bipyridine moiety make it an excellent ligand for stabilizing metal centers in various oxidation states, a key requirement for many catalytic cycles.
The presence of the 3,3'-diyldimethanol substitution in this compound offers a unique handle to immobilize or modify the catalytic center, potentially influencing its activity and selectivity. There is a significant opportunity to explore the application of metal complexes of this ligand in both electro- and photo-catalysis.
In the realm of electrocatalysis , bipyridine-metal complexes are known to be active for the reduction of CO2 and the evolution of hydrogen. acs.orgresearchgate.net Future research could involve the synthesis of transition metal complexes with this compound and the evaluation of their performance as electrocatalysts. The methanol groups could be used to attach the catalyst to an electrode surface, enhancing its stability and recyclability.
In photocatalysis , ruthenium and iridium bipyridine complexes are widely used as photosensitizers for light-driven reactions, including hydrogen evolution. acs.orgresearchgate.net The functionalization of the bipyridine ligand can tune the photophysical properties of the resulting metal complex. The introduction of the methanol groups in the 3 and 3' positions could influence the excited-state lifetime and redox potentials of the complex, potentially leading to more efficient photocatalytic systems. Research in this area would involve the synthesis and photophysical characterization of novel metal complexes of this compound and testing their activity in photocatalytic reactions such as water splitting or organic transformations.
Table 1: Investigated and Potential Synthetic Methodologies for Bipyridine Derivatives
| Synthetic Method | Description | Potential Applicability to this compound |
|---|---|---|
| Cross-Coupling Reactions | Reactions such as Suzuki, Stille, and Negishi couplings are widely used for the synthesis of bipyridines from functionalized pyridine precursors. | Highly applicable, but may require protection of the methanol groups. |
| Homocoupling Reactions | Ullmann and Wurtz-type couplings of halopyridines can be used to form symmetrical bipyridines. | Potentially applicable for the synthesis of the bipyridine core, with subsequent functionalization. |
| Bio-inspired/Enzymatic Synthesis | Utilizes enzymes or whole-cell systems for catalysis. | A novel and sustainable approach that requires significant research and development. |
| Flow Chemistry | Continuous manufacturing process with enhanced control and scalability. | A promising technique for the large-scale, efficient production of the target compound. rsc.org |
Table 2: Potential Applications of this compound in Functional Materials
| Material Type | Potential Role of this compound | Example Application |
|---|---|---|
| Smart Polymers | Provides stimuli-responsive (pH, light) and cross-linking sites. | Sensors, drug delivery systems, self-healing materials. |
| Hybrid Materials | Acts as a linker between organic and inorganic components. | Heterogeneous catalysts, functional coatings, separation membranes. |
| Metal-Organic Frameworks (MOFs) | Can serve as a functionalized organic linker. | Gas storage, catalysis, sensing. |
Table 3: Emerging Catalytic Applications for this compound Metal Complexes
| Catalytic Field | Potential Function | Key Research Area |
|---|---|---|
| Electrocatalysis | Ligand for active metal center in CO2 reduction or hydrogen evolution. acs.orgresearchgate.net | Synthesis and electrochemical evaluation of novel metal complexes. |
| Photocatalysis | Ligand for photosensitizers or catalytic centers in light-driven reactions. acs.orgresearchgate.net | Development of complexes with tailored photophysical properties. |
| Oxidative Catalysis | Ligand to support metal centers for selective oxidation reactions. digitellinc.com | Investigation of catalyst stability and selectivity in the presence of oxidants. |
Water Splitting and CO2 Reduction with this compound Complexes
The conversion of water into hydrogen fuel and the reduction of carbon dioxide into valuable chemical feedstocks are critical challenges in the pursuit of sustainable energy. Molecular catalysts based on transition metal complexes with polypyridyl ligands have shown significant promise in this domain. Rhenium and ruthenium complexes of 2,2'-bipyridine (B1663995), for example, are well-established electro- and photocatalysts for CO2 reduction. mdpi.comnih.gov
The introduction of hydroxymethyl groups at the 3,3'-positions of the bipyridine ligand, as in this compound, could offer several advantages. These pendant hydroxyl groups can act as proton relays, facilitating the multi-electron, multi-proton processes inherent in water splitting and CO2 reduction. By positioning a proton source in close proximity to the catalytically active metal center, it may be possible to lower the overpotential and increase the turnover frequency of these reactions.
Future research could focus on synthesizing and characterizing transition metal complexes of this compound. A systematic investigation of their electrochemical and photochemical properties would be essential to evaluate their catalytic performance. A hypothetical study could compare the performance of a standard Rhenium-bipyridine catalyst with a novel catalyst bearing the this compound ligand for the photocatalytic reduction of CO2.
Hypothetical Research Data: Photocatalytic CO2 Reduction
| Catalyst | Turnover Number (TON) for CO | Faradaic Efficiency for CO (%) | Onset Potential (V vs. NHE) |
| [Re(bpy)(CO)3Cl] | 150 | 90 | -0.65 |
| [Re(this compound)(CO)3Cl] | 250 | 95 | -0.55 |
Organic Transformations Under Electrochemical or Photochemical Conditions
The merger of photoredox catalysis with transition metal complexes, particularly those of nickel and iridium with bipyridine ligands, has revolutionized organic synthesis. acs.orgnih.gov These catalysts can facilitate a wide range of transformations, including cross-coupling reactions, C-H functionalization, and cycloadditions. The electronic properties of the bipyridine ligand can be tuned by substituents to modulate the redox potential and reactivity of the metal center. nih.gov
The hydroxymethyl groups in this compound could serve as versatile handles for further functionalization. For instance, they could be converted into esters, ethers, or phosphonates to fine-tune the steric and electronic properties of the ligand. This would allow for the development of a library of ligands with tailored properties for specific organic transformations. Moreover, the hydroxyl groups could engage in hydrogen bonding with substrates or reagents, potentially influencing the stereoselectivity of the reaction.
An emerging research avenue would be the grafting of these complexes onto solid supports or polymers via the hydroxymethyl groups. This would lead to the development of heterogeneous catalysts that are easily recoverable and reusable, a key aspect for sustainable chemical processes.
Interdisciplinary Research Integrating this compound
The unique structural features of this compound make it an attractive candidate for integration into interdisciplinary research areas, bridging coordination chemistry with materials science and analytical chemistry.
Supramolecular chemistry relies on non-covalent interactions to construct complex and functional architectures. Bipyridine units are excellent building blocks for metallosupramolecular assemblies due to their well-defined coordination vectors. The hydroxymethyl groups of this compound can introduce hydrogen bonding as an additional non-covalent interaction to direct the self-assembly process.
This could lead to the formation of novel metallogels, liquid crystals, or porous frameworks. Furthermore, the incorporation of this ligand into polymer backbones could pave the way for the development of self-healing materials. The hydrogen bonds provided by the hydroxymethyl groups, in concert with the dynamic nature of metal-ligand coordination, could provide a mechanism for the reversible breaking and reformation of crosslinks, allowing the material to repair itself after damage.
Hypothetical Research Data: Self-Healing Efficiency
| Polymer System | Healing Efficiency (%) after 24h | Healing Mechanism |
| Polymer with pendant bpy units | 60 | Metal-ligand exchange |
| Polymer with pendant this compound units | 95 | Metal-ligand exchange and Hydrogen bonding |
Luminescent metal complexes, particularly those of ruthenium(II) and iridium(III) with bipyridine ligands, are widely used as probes in biological imaging and as components in light-emitting devices. The photophysical properties of these complexes are highly sensitive to their environment.
The hydroxymethyl groups of this compound could be used to covalently attach these luminescent complexes to specific biomolecules or cellular structures. This would enable the development of highly targeted imaging agents. For example, the ligand could be functionalized with a biotargeting moiety, and the resulting complex could be used to visualize specific proteins or organelles within a cell. The steric hindrance provided by the 3,3'-substituents could also influence the excited-state properties of the metal complexes, potentially leading to enhanced luminescence quantum yields and lifetimes. nih.gov
Conceptual Advancements and Theoretical Challenges
The exploration of this compound and its complexes also presents opportunities for conceptual advancements in our understanding of ligand-metal interactions and for the development of new theoretical models.
The presence of flexible hydroxymethyl groups in the 3,3'-positions introduces additional degrees of freedom that can influence the coordination geometry and electronic structure of the resulting metal complexes. The steric interactions between these substituents can lead to distortions from ideal geometries, which in turn can have a profound impact on the reactivity and photophysical properties of the complex. researchgate.net
Density Functional Theory (DFT) calculations could be employed to model the structures and electronic properties of this compound complexes. nih.gov These theoretical studies could help to rationalize experimental observations and to predict the properties of yet-to-be-synthesized complexes. A key challenge will be to accurately model the non-covalent interactions involving the hydroxymethyl groups, such as intramolecular hydrogen bonding and interactions with solvent molecules. The development of new theoretical models that can accurately capture these subtle effects will be crucial for the rational design of new catalysts and materials based on this versatile ligand.
Computational Prediction of Novel Reactivity Patterns
The exploration of the chemical reactivity of this compound is increasingly benefiting from the application of computational chemistry. These theoretical approaches provide deep insights into the molecule's electronic structure and potential reaction pathways, guiding experimental work and accelerating the discovery of new transformations. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are pivotal in predicting the behavior of this bipyridine derivative in various chemical environments.
Computational models can elucidate the intricate details of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. This information is crucial for understanding the feasibility and kinetics of a proposed reaction. For instance, DFT calculations can be employed to model the coordination of the bipyridine nitrogen atoms and the hydroxyl groups to a metal center, predicting the geometry and stability of the resulting complex. Such studies are fundamental in designing new catalysts where the ligand's structure is finely tuned to promote a specific catalytic cycle.
Furthermore, computational methods are instrumental in predicting novel reactivity patterns that have not yet been experimentally observed. By simulating the interaction of this compound with various reagents under different conditions, it is possible to identify new potential reactions. For example, the nucleophilicity and electrophilicity of different atomic sites within the molecule can be quantified using reactivity descriptors derived from conceptual DFT. This allows for the prediction of how the molecule will behave in the presence of various electrophiles and nucleophiles, opening avenues for new synthetic applications.
The prediction of the photophysical properties of this compound and its metal complexes is another area where computational chemistry offers significant contributions. TD-DFT calculations can predict electronic absorption and emission spectra, providing insights into the nature of the electronic transitions involved. This is particularly relevant for the design of new photosensitizers and luminescent materials. The theoretical investigation of excited-state reactivity can also uncover potential photochemical reactions, expanding the scope of this compound's applications in photochemistry and photoredox catalysis.
The following table provides an overview of computational methods and their applications in predicting the reactivity of bipyridine derivatives like this compound.
| Computational Method | Predicted Reactivity/Property | Application Area |
| Density Functional Theory (DFT) | Reaction mechanisms, transition states, activation energies, coordination geometries, electronic properties (HOMO/LUMO energies), reactivity descriptors. | Catalysis design, synthesis planning, understanding reaction kinetics. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, excited-state properties. | Design of photosensitizers, luminescent materials, prediction of photochemical reactivity. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, dynamic behavior of complexes. | Understanding ligand-metal interactions in solution, predicting stable conformations. |
By leveraging these computational tools, researchers can systematically explore the vast chemical space of this compound, paving the way for the discovery of novel reactions and applications that might be challenging to identify through experimental work alone.
Q & A
Q. Advanced
- Polar solvents (DMSO, MeOH) : Stabilize charged complexes (e.g., [RuCp(PPh₃)(bipyridine-OH)]⁺) via solvation but may displace weakly bound ligands .
- Nonpolar solvents (toluene) : Favor neutral complexes but require anhydrous conditions to prevent ligand hydrolysis .
- Counterion effects : Bulky anions (e.g., CF₃SO₃⁻) stabilize crystals via hydrogen bonding, while smaller anions (Cl⁻) may increase solubility .
What industrial research applications exist for this ligand beyond catalysis?
Q. Advanced
- Photocatalysis : Covalent triazine frameworks (CTFs) incorporating the ligand exhibit enhanced charge separation for hydrogen evolution under visible light .
- Anticancer agents : Ruthenium complexes show P-glycoprotein inhibition, overcoming multidrug resistance in cancer cells .
- Lanthanide sensitization : Polycationic Ru(II) complexes transfer energy to lanthanides (e.g., Eu³⁺), enabling luminescent probes .
How are contradictions in catalytic activity data addressed when using this ligand across different metal centers?
Q. Advanced
- Kinetic studies : Compare turnover frequencies (TOF) and activation parameters (ΔH‡, ΔS‡) to identify metal-specific mechanistic differences .
- X-ray absorption spectroscopy (XAS) : Probes metal oxidation states and local coordination environments in operando conditions .
- Isolation of intermediates : Trapping species like [Rh–CH₃] or [Ru–H] clarifies divergent pathways in carbonylation vs. hydrogenation .
What precautions are critical when handling this compound in experimental settings?
Q. Basic
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of -CH₂OH groups .
- Solubility : Pre-dissolve in DMSO or DCM for homogeneous reactions; avoid aqueous buffers unless stabilized by hydrogen bonding .
- Toxicity : Use gloveboxes for metal-complex synthesis due to potential respiratory hazards from fine powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
